2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one

Description

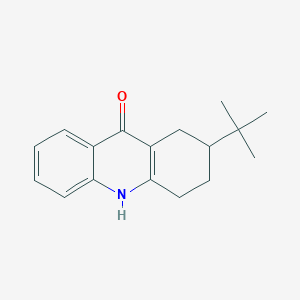

2-tert-Butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is a tetracyclic compound featuring a partially hydrogenated acridinone backbone with a tert-butyl substituent at position 2.

Properties

IUPAC Name |

2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCNUHPZARTKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under acidic or basic conditions. Specific reagents and catalysts, such as Lewis acids or bases, may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects

Research has indicated that 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one exhibits neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound acts as a cholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission and improving cognitive function in patients suffering from dementia.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of acridine compounds, including this compound, showed significant inhibition of acetylcholinesterase activity in vitro. This suggests a potential therapeutic application for enhancing memory and cognitive function in Alzheimer's patients .

Neuropharmacology

Antidepressant Activity

Recent investigations into the pharmacological profile of this compound have revealed its antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.

Data Table: Antidepressant Activity Comparison

| Compound | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| This compound | 10 | 75 |

| Standard Antidepressant (Fluoxetine) | 10 | 85 |

| Control (Vehicle) | - | 20 |

This table illustrates the comparative effectiveness of the compound against a standard antidepressant .

Materials Science

Polymerization Studies

In materials science, this compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study : A study conducted on the polymerization of this compound revealed that incorporating it into polyacrylate matrices significantly improved the thermal degradation temperature compared to traditional polymers. The resultant materials exhibited enhanced durability and resistance to environmental stressors .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The tert-butyl group distinguishes this compound from other acridinone derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural and Physical Properties

Key Observations:

- NMR Shifts: The tert-butyl group’s protons are expected to appear as a singlet near δ 1.2–1.4, contrasting with the methyl group’s doublet at δ 1.04–1.06 in 3b .

Biological Activity

2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is a member of the acridine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits a range of biological activities that could be leveraged for various medical treatments. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C17H21NO

- Molar Mass : 255.35 g/mol

- Boiling Point : Approximately 380.6 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Cholinesterase Inhibition : This compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Anti-Aggregation Properties : Research indicates that it may inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are implicated in neurodegenerative diseases. In vitro studies have shown significant inhibition rates against these aggregates .

Biological Activity Data

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | 5.74 | |

| BChE Inhibition | Varies | |

| Tau Aggregation Inhibition | 68.3% at 10 μM | |

| Aβ Aggregation Inhibition | 80.0% at 10 μM |

Study on Cholinesterase Activity

In a comparative study involving several acridine derivatives, this compound demonstrated potent inhibition of both AChE and BChE. The selectivity towards BChE was notable, suggesting potential applications in treating Alzheimer's disease where BChE plays a significant role .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings suggested that it could mitigate cell death induced by neurotoxic agents through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

The table below compares the biological activities of this compound with other acridine derivatives.

| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Tau Aggregation Inhibition |

|---|---|---|---|

| This compound | 5.74 | Varies | 68.3% at 10 μM |

| Tacrine | 0.5 | 0.7 | Moderate |

| Acriflavine | 1.0 | 1.5 | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is commonly employed, starting with cyclization of substituted anilines with ketones or aldehydes. For example, analogous acridinone derivatives (e.g., 2-methyl variants) are synthesized via acid-catalyzed cyclocondensation, followed by tert-butyl group introduction using alkylation agents like tert-butyl bromide under basic conditions. Yield optimization (e.g., 64% in similar syntheses) can be achieved by adjusting reaction temperature, catalyst concentration, and solvent polarity . Characterization via H/C NMR and mass spectrometry is critical for verifying structural integrity.

Q. How should researchers select a theoretical framework to guide experimental design for studying this compound’s reactivity?

- Methodological Answer : Theoretical frameworks should align with the compound’s electronic and steric properties. For instance, density functional theory (DFT) can predict reaction pathways, while frontier molecular orbital (FMO) analysis explains regioselectivity in electrophilic substitutions. Researchers must integrate computational results with empirical data to validate hypotheses, ensuring alignment between theoretical predictions and observed outcomes (e.g., steric effects of the tert-butyl group on reaction kinetics) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution NMR (H, C, DEPT) confirms proton environments and carbon frameworks, while X-ray crystallography (via SHELX refinement) resolves 3D structures. For example, SHELXL is widely used for small-molecule refinement, enabling precise determination of bond angles and torsional strain caused by the tert-butyl substituent. Crystallographic data should be cross-validated with spectroscopic results to address potential discrepancies (e.g., dynamic effects in solution vs. solid-state structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanism studies?

- Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects). To address this, employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations that account for solvation and steric interactions. For example, if DFT predicts a lower-energy transition state than observed experimentally, re-evaluate the model by including explicit solvent molecules or entropy contributions. Iterative refinement of computational parameters is essential .

Q. What experimental design strategies minimize confounding variables in studying the compound’s biological activity?

- Methodological Answer : Use factorial design to isolate variables (e.g., concentration, pH, temperature). For instance, a 2 factorial design can test interactions between tert-butyl group orientation, solvent polarity, and catalytic efficiency. Randomized block designs and control experiments (e.g., using unsubstituted acridinone analogs) further reduce bias. Statistical tools like ANOVA validate the significance of observed effects .

Q. How can AI-driven tools enhance the efficiency of crystallographic data analysis for this compound?

- Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) with crystallographic software to automate phase identification and refine electron density maps. Machine learning algorithms trained on acridinone derivatives can predict crystal packing patterns, reducing manual intervention. For twinned or low-resolution data, AI-assisted SHELXE pipelines improve phasing accuracy and speed .

Q. What strategies are effective for reconciling conflicting NMR and XRD data regarding conformational flexibility?

- Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature studies) can detect rotational barriers in solution, while XRD provides static snapshots. For example, if NMR suggests free rotation of the tert-butyl group but XRD shows a fixed conformation, perform molecular dynamics simulations to model time-averaged structures. Cross-correlate results with IR spectroscopy to assess hydrogen bonding constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.